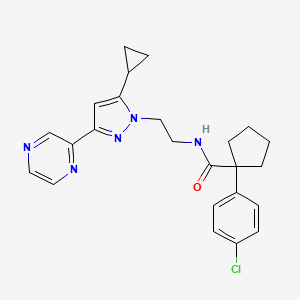

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Description

1-(4-Chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a structurally complex compound featuring a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a substituted pyrazole moiety. The pyrazole ring is further modified with a cyclopropyl substituent at the 5-position and a pyrazine heterocycle at the 3-position, connected via an ethyl spacer.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O/c25-19-7-5-18(6-8-19)24(9-1-2-10-24)23(31)28-13-14-30-22(17-3-4-17)15-20(29-30)21-16-26-11-12-27-21/h5-8,11-12,15-17H,1-4,9-10,13-14H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFKYNVFBBESLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C(=CC(=N3)C4=NC=CN=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. As a cyclopentanecarboxamide derivative, it exhibits a unique molecular structure that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN3O2 |

| Molecular Weight | 397.9 g/mol |

| InChI Key | MDHJOHSBRBGHDK-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The compound's structure indicates possible interactions with receptors and enzymes involved in metabolic processes.

Antibacterial Activity

Recent investigations into similar compounds have shown promising antibacterial properties. For instance, derivatives containing the piperidine nucleus have demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Although specific data for this compound is limited, its structural similarities to known antibacterial agents warrant further exploration.

Enzyme Inhibition

Compounds with similar structural motifs have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, several synthesized compounds exhibited strong inhibitory effects against AChE, with IC50 values significantly lower than standard inhibitors . This suggests that this compound may also possess enzyme inhibitory properties worth investigating.

Structure–Activity Relationship (SAR)

Studies on related compounds have established a structure–activity relationship (SAR) that highlights the importance of specific functional groups in determining biological activity. For instance, modifications in substituents have been shown to enhance potency against targeted enzymes . Understanding the SAR for this compound could provide insights into optimizing its pharmacological profile.

Research Findings

Current research emphasizes the need for comprehensive studies to elucidate the biological activities of this compound. Key findings from related studies include:

- Antibacterial Efficacy : Potential activity against various bacterial strains.

- Enzyme Inhibition : Strong inhibitory effects observed in structurally similar compounds against AChE and urease.

These findings underscore the importance of further biochemical assays and molecular modeling to clarify the mechanisms underlying the biological activity of this compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Heterocyclic Diversity: The target compound’s pyrazine-pyrazole system contrasts with the thieno-pyrazole in , which may alter electronic properties and target selectivity. Thieno-pyrazoles often exhibit enhanced metabolic stability due to sulfur incorporation, whereas pyrazine rings (as in the target compound) can improve solubility and hydrogen-bonding capacity .

- Receptor Affinity: The CB1 antagonist in demonstrates the pharmacological relevance of pyrazole-carboxamides. The target compound’s pyrazine substituent may modulate receptor interactions differently compared to the 3-pyridylmethyl group in the CB1-active analog .

- Role of Chlorophenyl Groups: The 4-chlorophenyl moiety is conserved across multiple analogs (e.g., ), suggesting its role in hydrophobic interactions or π-stacking with aromatic residues in target proteins .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties of Selected Compounds

Key Insights:

- Lipophilicity: The target compound’s predicted LogP (~3.5) is lower than the CB1 antagonist (~5.2), likely due to the pyrazine ring’s polarity. This may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the more lipophilic CB1 analog .

- Metabolic Stability: The cyclopropyl group in the target compound could mitigate oxidative metabolism compared to tert-butyl or methyl substituents in other analogs .

Research Methodologies and Structural Validation

- X-ray Crystallography: Compounds in and utilized single-crystal X-ray diffraction for unambiguous structural confirmation. The target compound’s analogs (e.g., ) likely employ similar techniques, given the complexity of heterocyclic systems .

- Computational Tools: SHELX software () is widely used for refining crystal structures of small molecules, suggesting methodological consistency in structural studies of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.